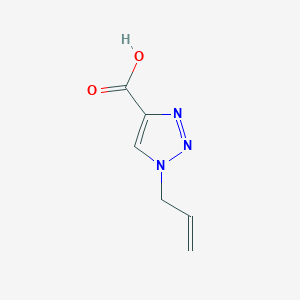

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

Reagents: Sodium azide, propargyl alcohol, copper(I) iodide

Solvents: Tetrahydrofuran (THF), water

Temperature: Room temperature to 60°C

Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of triazole-4-carboxylic acid derivatives.

Reduction: Formation of triazole-4-methanol.

Substitution: Formation of N-substituted triazole derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties. A study highlighted the synthesis of various triazole derivatives, including 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid, which demonstrated promising antiproliferative effects against cancer cell lines. The study utilized assays to evaluate the cytotoxicity of these compounds and found that the introduction of the prop-2-en-1-yl group enhanced the activity compared to simpler triazole derivatives .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research has demonstrated that triazole derivatives can inhibit the growth of various pathogens. Specifically, this compound was tested against bacterial strains and exhibited notable antibacterial activity. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Inflammation Modulation

Another area of interest is the compound's role in modulating inflammatory responses. Studies have reported that certain triazole derivatives can influence cytokine release in immune cells, suggesting potential applications in treating inflammatory diseases. The ability of this compound to modulate cytokine levels could be beneficial in conditions such as rheumatoid arthritis or other autoimmune disorders .

Agricultural Science

Pesticidal Activity

In agricultural applications, triazole compounds are often used for their fungicidal properties. This compound has been evaluated for its effectiveness against fungal pathogens affecting crops. Preliminary studies suggest that this compound can inhibit fungal growth and may serve as a basis for developing new fungicides that are less toxic to non-target organisms .

Plant Growth Regulation

Additionally, there is emerging evidence that triazole compounds can act as plant growth regulators. The introduction of this compound into plant systems has shown potential in enhancing growth rates and improving stress resistance in plants under adverse conditions. This application could lead to more resilient crop varieties and improved agricultural productivity .

Materials Science

Polymer Chemistry

In materials science, the unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into creating novel polymer composites using this compound is ongoing and shows promise for applications in coatings and packaging materials .

Summary Table of Applications

作用机制

The mechanism of action of 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a ligand, binding to enzymes and altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

1H-1,2,3-triazole-4-carboxylic acid: Lacks the prop-2-en-1-yl group, making it less versatile in certain synthetic applications.

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and applications.

Uniqueness: 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the prop-2-en-1-yl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.

生物活性

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry, cytotoxicity against cancer cells, and other pharmacological properties.

Chemical Structure and Properties

The compound has the following molecular formula: C₇H₉N₃O₂. Its structure features a triazole ring, which is known for its role in various biological activities. The presence of the prop-2-en-1-yl group enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective cytotoxicity towards various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | Jurkat T-cells | 0.5 | Induces apoptosis via DNA damage |

| 4b | HeLa cells | 0.8 | Mitochondrial membrane potential disruption |

| 4c | MCF7 cells | 0.6 | Inhibition of cell proliferation |

These results suggest that the triazole core may play a crucial role in mediating these effects through mechanisms such as DNA intercalation and mitochondrial dysfunction .

Antiviral Activity

Triazole derivatives have also been evaluated for their antiviral properties. In a study assessing the antiviral activity against influenza viruses (H3N2 and H1N1), certain derivatives demonstrated significant inhibition of viral infectivity:

| Compound | Virus Strain | Reduction in Infectivity (%) |

|---|---|---|

| 1 | H3N2 | >90 |

| 4 | H1N1 | >90 |

| 5 | H3N2 | >85 |

These findings highlight the potential of triazole derivatives as antiviral agents, particularly in the context of emerging viral threats .

Neuroprotective Effects

In addition to anticancer and antiviral activities, some studies have suggested neuroprotective effects associated with triazole compounds. For example, certain derivatives exhibited anti-inflammatory properties and improved outcomes in models of Alzheimer's disease by inhibiting oxidative stress and neuroinflammation .

Case Study 1: Cytotoxicity in Leukemia Cells

A study evaluated the cytotoxic effects of several triazole derivatives on human leukemic T-cells (Jurkat cells). The results indicated that specific modifications to the triazole structure enhanced cytotoxicity:

- Compound : N-(4-thiocyanatophenyl)-triazole derivative

- IC₅₀ : 0.5 µM

- Findings : Induced morphological changes consistent with apoptosis and significant DNA fragmentation.

This study underscores the importance of structural modifications in enhancing the biological activity of triazole derivatives .

Case Study 2: Antiviral Efficacy Against Influenza

Another investigation focused on the antiviral efficacy of various triazole-containing compounds against influenza strains. The results showed that specific structural features significantly influenced their virucidal activity:

- Compound : Triazole derivative with methoxy substitution

- Efficacy : Over 90% reduction in viral infectivity at low concentrations.

This emphasizes the potential for rational drug design based on structural activity relationships .

属性

IUPAC Name |

1-prop-2-enyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h2,4H,1,3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACGJWPGZYTCSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(N=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。